Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 872355-63-0
VCID: VC2304669
InChI: InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
SMILES: COC(=O)C1=NC2=C(C=C1)NC=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

CAS No.: 872355-63-0

Cat. No.: VC2304669

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate - 872355-63-0

Specification

CAS No. 872355-63-0
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
Standard InChI Key MBGFQGFFXXEMIA-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(C=C1)NC=C2
Canonical SMILES COC(=O)C1=NC2=C(C=C1)NC=C2

Introduction

Basic Properties and Structural Characteristics

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is characterized by its unique bicyclic structure containing two nitrogen atoms in different rings. The compound features a pyrrole nitrogen that typically acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This combination of structural features enables diverse interaction patterns with biological targets, making it an interesting scaffold for drug discovery efforts. The methyl ester functional group at position 5 provides an additional site for potential modification and derivatization in synthetic applications.

Identification and Molecular Properties

The table below summarizes the key identification parameters and molecular properties of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate:

PropertyValue
CAS Number872355-63-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
IUPAC Namemethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
InChIKeyMBGFQGFFXXEMIA-UHFFFAOYSA-N
SMILESCOC(=O)C1=NC2=C(C=C1)NC=C2

The compound exhibits characteristic spectroscopic properties that can be used for identification and purity assessment. These include specific patterns in nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, aligning with its structural features and functional groups.

Synonyms and Alternative Nomenclature

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is recognized under various synonyms and identifiers in different chemical databases and literature sources, including:

  • MFCD09965878

  • SCHEMBL756526

  • DTXSID70649804

  • Methyl 4-Azaindole-5-carboxylate

  • XJB35563

  • AKOS006314445

  • Z1198266744

These alternative names and identifiers facilitate cross-referencing across different chemical databases and literature sources, enabling comprehensive information gathering for research purposes.

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves strategies for constructing the fused bicyclic pyrrolopyridine core followed by appropriate functionalization to introduce the methyl ester group at the 5-position. The formation of pyrrolopyridine scaffolds often employs ring-closure reactions, coupling procedures, or cascade transformations starting from suitably substituted pyridine or pyrrole precursors.

Documented Synthetic Routes

A documented synthetic route for preparing Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves the transformation of 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester. In this process, tetrabutylammonium fluoride (6 mL, 1.0 M in THF) is added to a tetrahydrofuran (7 mL) solution of the starting material (1.46 g). The reaction mixture is heated at 70°C for 4 hours, followed by cooling to room temperature and concentration. The resulting residue is diluted with water, and the precipitated solid is filtered, washed with water, and dried under high vacuum. This method yields the target compound with a characteristic retention factor (Rf) of 0.37 and an M+H+ mass spectral peak at 177.

The synthetic pathway can be represented as follows:

  • Starting with 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester

  • Treatment with tetrabutylammonium fluoride in THF at 70°C

  • Processing the reaction mixture to isolate Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

This synthetic approach demonstrates the utility of silicon-based chemistry and cyclization strategies in constructing the pyrrolopyridine scaffold with appropriate functionalization.

Modifications and Derivatizations

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a versatile intermediate for further structural modifications. For instance, patent literature describes a reaction sequence where the compound (3.01 g, 17.05 mmol) in dimethylformamide (30 mL) at 0°C is treated with sodium hydride, suggesting alkylation or other modifications at the pyrrole nitrogen position. This reactivity can be exploited to generate a library of derivatives with potentially diverse biological properties.

Additional synthetic transformations include:

  • Hydrolysis of the methyl ester to obtain the corresponding carboxylic acid

  • Amidation reactions to introduce various amine functionalities

  • Reduction of the ester to alcohol or aldehyde

  • Functionalization at other positions of the pyrrolopyridine core

These modifications expand the structural diversity accessible from this compound, enhancing its utility in drug discovery and other applications.

Chemical Reactivity and Properties

General Reactivity Patterns

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate exhibits reactivity patterns characteristic of both its heterocyclic core and its ester functional group. The pyrrole NH is moderately acidic and can be deprotonated under basic conditions, allowing for N-alkylation or N-acylation reactions. This reactivity is demonstrated in documented procedures where sodium hydride is used to facilitate N-functionalization reactions.

The pyridine nitrogen acts as a weak base and can participate in hydrogen bonding or coordinate with metal ions. The methyl ester group is susceptible to nucleophilic attack, enabling transformations such as hydrolysis, transesterification, and reduction. The aromatic nature of the bicyclic system influences the reactivity of the compound, with electrophilic substitution reactions typically occurring at specific positions based on the electronic distribution within the ring system.

Stability Considerations

The storage recommendations for Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate suggest keeping it in a dark place, sealed in dry conditions at room temperature, indicating potential sensitivity to light, moisture, or elevated temperatures. These storage parameters align with the general stability characteristics of heterocyclic compounds containing ester functionalities, which may be susceptible to hydrolysis under certain conditions.

Applications in Research and Development

Medicinal Chemistry Applications

Pyrrolopyridines, including Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, have attracted significant attention in medicinal chemistry due to their ability to function as privileged scaffolds in drug discovery. These heterocyclic systems often exhibit favorable physicochemical properties, binding characteristics, and metabolic profiles that make them suitable candidates for pharmaceutical development.

Specific research directions involving this compound or its derivatives include:

  • Exploration as scaffolds for designing compounds that can restore mutant p53 function, as indicated in patent literature, suggesting potential applications in anticancer drug discovery

  • Development of derivatives with optimized interactions with various biological targets, leveraging the hydrogen bond donor and acceptor features of the pyrrolopyridine core

  • Investigation as building blocks for synthesizing compounds with potential antibacterial, antiviral, or other biological activities

The versatility of this compound in medicinal chemistry is further enhanced by the presence of the methyl ester group, which provides a convenient handle for structural diversification and optimization of pharmacokinetic properties.

Synthetic Utility

Beyond its direct applications in medicinal chemistry, Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a valuable intermediate in organic synthesis. Its well-defined reactivity patterns enable selective transformations to generate more complex molecular architectures. For instance, the compound has been employed in the synthesis of chlorinated derivatives, as demonstrated by documented procedures involving N-chlorosuccinimide to introduce chlorine at specific positions of the heterocyclic core.

The compound also participates in various protection and functionalization strategies, as exemplified by its reaction with 4-toluenesulfonyl chloride to form the corresponding N-tosylated derivative. These synthetic transformations highlight the utility of this compound as a versatile building block in accessing structurally diverse heterocycles with potential applications in various fields.

Related Compounds and Structure-Activity Relationships

Several structurally related compounds have been identified and studied alongside Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, providing insights into structure-activity relationships and the impact of structural modifications on physicochemical and biological properties:

CompoundCAS NumberSimilarity ScoreKey Structural Difference
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate1352394-18-30.85Altered position of pyridine nitrogen
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate147071-00-90.83Different ring fusion pattern
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate1256825-86-10.78Different ring fusion and substitution position
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate952800-39-4N/ASame core structure, different position of methyl ester
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylateVC16519034N/AAddition of chloro substituent at position 6

Comparative analysis of these structurally related compounds provides valuable insights into how subtle structural modifications affect properties such as receptor binding, metabolic stability, solubility, and other parameters relevant to drug development and material science applications.

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